molecular formula C17H18N2OS B5817178 N-(benzylcarbamothioyl)-2,4-dimethylbenzamide

N-(benzylcarbamothioyl)-2,4-dimethylbenzamide

Cat. No.: B5817178
M. Wt: 298.4 g/mol
InChI Key: CPDYHJJYMYJERW-UHFFFAOYSA-N
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Description

N-(benzylcarbamothioyl)-2,4-dimethylbenzamide is a chemical compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound belongs to the class of thiourea derivatives, which are known for their diverse biological activities and utility in synthetic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(benzylcarbamothioyl)-2,4-dimethylbenzamide typically involves the reaction of 2,4-dimethylbenzoyl chloride with benzyl isothiocyanate in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The resulting product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

On an industrial scale, the production of this compound can be achieved through a continuous flow process. This method involves the use of automated reactors and precise control of reaction parameters to ensure consistent product quality and yield. The use of green chemistry principles, such as solvent recycling and waste minimization, is also emphasized in industrial production to reduce environmental impact.

Chemical Reactions Analysis

Types of Reactions

N-(benzylcarbamothioyl)-2,4-dimethylbenzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.

    Reduction: Reduction of the compound can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride, leading to the formation of corresponding amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the thiourea moiety is replaced by other nucleophiles like amines or alcohols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at elevated temperatures.

    Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents like tetrahydrofuran or ethanol.

    Substitution: Amines, alcohols; reactions are conducted in the presence of a base such as sodium hydroxide or potassium carbonate.

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Amines

    Substitution: Various substituted thiourea derivatives

Scientific Research Applications

N-(benzylcarbamothioyl)-2,4-dimethylbenzamide has found applications in several scientific research areas:

    Chemistry: Used as a ligand in coordination chemistry to form metal complexes with unique catalytic properties.

    Biology: Investigated for its potential as an antimicrobial agent due to its ability to inhibit the growth of various bacterial strains.

    Medicine: Explored for its anticancer properties, as it has shown cytotoxic effects against certain cancer cell lines.

    Industry: Utilized in the synthesis of advanced materials, such as polymers and nanomaterials, due to its ability to form stable complexes with metals.

Mechanism of Action

The mechanism of action of N-(benzylcarbamothioyl)-2,4-dimethylbenzamide involves its interaction with specific molecular targets and pathways. In biological systems, the compound is believed to exert its effects by binding to enzymes or receptors, thereby inhibiting their activity. For example, its antimicrobial activity is attributed to its ability to disrupt bacterial cell wall synthesis or interfere with essential metabolic pathways. In cancer cells, the compound may induce apoptosis by activating pro-apoptotic signaling pathways or inhibiting anti-apoptotic proteins.

Comparison with Similar Compounds

Similar Compounds

  • N-(benzylcarbamothioyl)benzamide
  • N-(bis(2,4-dimethoxybenzyl)carbamothioyl)-4-methylbenzamide
  • N-(benzylcarbamothioyl)-2-iodobenzamide

Uniqueness

N-(benzylcarbamothioyl)-2,4-dimethylbenzamide stands out due to its specific substitution pattern on the benzamide ring, which imparts unique electronic and steric properties. These properties influence its reactivity and interaction with molecular targets, making it a valuable compound for various applications. Its ability to form stable metal complexes and its diverse biological activities further distinguish it from other similar compounds.

Properties

IUPAC Name

N-(benzylcarbamothioyl)-2,4-dimethylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2OS/c1-12-8-9-15(13(2)10-12)16(20)19-17(21)18-11-14-6-4-3-5-7-14/h3-10H,11H2,1-2H3,(H2,18,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPDYHJJYMYJERW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C(=O)NC(=S)NCC2=CC=CC=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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